REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:32])[CH2:13][NH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:10]=[CH:11][C:4]=2[O:3]1.Cl>O.CO>[OH:7][CH2:6][C:5]1[CH:8]=[C:9]([CH:12]([OH:32])[CH2:13][NH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:10]=[CH:11][C:4]=1[OH:3] |f:2.3|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(CO1)C=C(C=C2)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 48 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the MeOH is evaporated off at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture is extracted with 20 ml CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phase is washed sequentially with 20 ml of a saturated NaHCO3 solution and further 20 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 43.9% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC1(C)[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:32])[CH2:13][NH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]3[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=3)[CH:10]=[CH:11][C:4]=2[O:3]1.Cl>O.CO>[OH:7][CH2:6][C:5]1[CH:8]=[C:9]([CH:12]([OH:32])[CH2:13][NH:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][CH2:24][CH2:25][C:26]2[CH:27]=[CH:28][CH:29]=[CH:30][CH:31]=2)[CH:10]=[CH:11][C:4]=1[OH:3] |f:2.3|
|
Name
|
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(CO1)C=C(C=C2)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)C
|
Name
|
|
Quantity
|
0.15 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir for 48 hr at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
CUSTOM
|
Details
|
the MeOH is evaporated off at reduced pressure
|
Type
|
EXTRACTION
|
Details
|
The resulting aqueous mixture is extracted with 20 ml CH2Cl2
|
Type
|
WASH
|
Details
|
The organic phase is washed sequentially with 20 ml of a saturated NaHCO3 solution and further 20 ml H2O
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried on anhydrous Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Reaction Time |
48 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=C(C=CC(=C1)C(CNCCCCCCOCCCCC1=CC=CC=C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.24 g | |
YIELD: PERCENTYIELD | 43.9% | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |